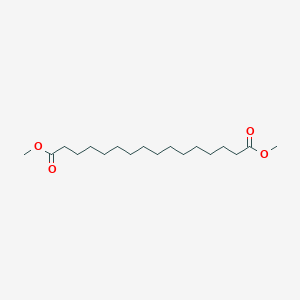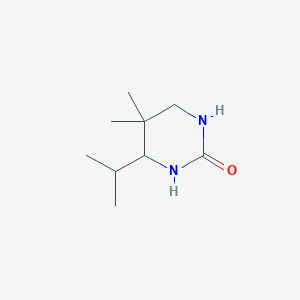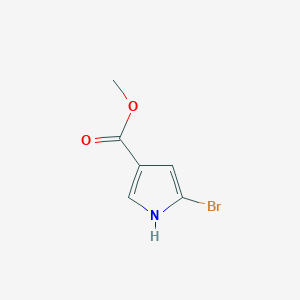
Hexadécanoate de diméthyle
Vue d'ensemble
Description
Dimethyl hexadecanedioate, also known as DMH, is a synthetic organic compound with a molecular formula of C16H32O4. It is an ester of hexadecanoic acid, a long-chain fatty acid, and dimethyl sulfoxide, a solvent. DMH is used in a variety of industrial and scientific applications, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and in laboratory experiments.
Applications De Recherche Scientifique
Structure chimique et propriétés
“Hexadécanoate de diméthyle”, également connu sous le nom de “Acide hexadécanedioïque, ester diméthylique”, “Ester diméthylique de l'acide 1,14-tétradécanedicarboxylique”, “Thapsate de diméthyle” est un diester . Il a la formule moléculaire C18H34O4 et une masse moléculaire de 314,4602 .
Métabolomique
Dans le domaine de la métabolomique, “this compound” a été identifié comme une nouvelle voie de régulation de la pression artérielle . Cette découverte est importante car elle offre une nouvelle voie pour comprendre et potentiellement traiter l'hypertension, un problème de santé publique majeur dans le monde .
Régulation de la pression artérielle
La recherche a montré que “this compound” est causalement associé à la régulation de la pression artérielle . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux traitements de l'hypertension artérielle .
Applications industrielles
En tant que diester, “this compound” peut avoir des applications industrielles potentielles. Les diesters sont souvent utilisés dans la production de polymères, de résines et de plastiques .
Applications pharmaceutiques
Compte tenu de son association avec la régulation de la pression artérielle, “this compound” pourrait être utilisé dans le développement de produits pharmaceutiques conçus pour traiter l'hypertension .
Outil de recherche
“this compound” peut être utilisé comme outil de recherche dans le domaine de la chimie et de la biochimie. Sa structure et ses propriétés bien définies le rendent utile pour étudier les réactions et les mécanismes .
Safety and Hazards
Mécanisme D'action
Target of Action
Dimethyl hexadecanedioate is a complex compound with a molecular formula of C18H34O4 The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
It has been associated with increased blood pressure and mortality in humans . .
Result of Action
Some studies suggest that it may be associated with increased blood pressure , but the exact molecular and cellular mechanisms remain to be elucidated.
Analyse Biochimique
Biochemical Properties
Dimethyl hexadecanedioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple metabolic pathways .
Cellular Effects
Dimethyl hexadecanedioate has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dimethyl hexadecanedioate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Dimethyl hexadecanedioate can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dimethyl hexadecanedioate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dimethyl hexadecanedioate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Dimethyl hexadecanedioate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Dimethyl hexadecanedioate and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
dimethyl hexadecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-21-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)22-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZSSSBYFJIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172628 | |
| Record name | Hexadecanedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19102-90-0 | |
| Record name | Hexadecanedioic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019102900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)

![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)






![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)



![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)